7-Phenyl-1-tetralone

CAS No.: 41526-73-2

Cat. No.: VC14413855

Molecular Formula: C16H14O

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41526-73-2 |

|---|---|

| Molecular Formula | C16H14O |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 7-phenyl-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2 |

| Standard InChI Key | LAYDBPHWPPZBIV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1 |

Introduction

Chemical Structure and Nomenclature

Structural Features

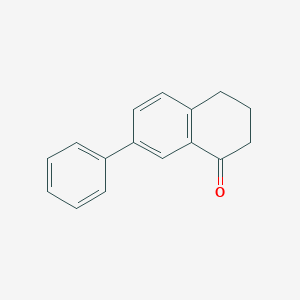

7-Phenyl-1-tetralone consists of a naphthalene-derived framework with a ketone group at the 1-position and a phenyl group at the 7-position (Figure 1). The fusion of the benzene ring with a cyclohexanone moiety imparts rigidity, while the phenyl substituent introduces steric and electronic effects that influence reactivity.

Table 1: Key Structural Parameters of 7-Phenyl-1-Tetralone

| Property | Value/Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 7-Phenyl-3,4-dihydronaphthalen-1(2H)-one |

| Ring System | Bicyclic (benzocyclohexanone) |

| Substituents | Phenyl (CH) at C7 |

The phenyl group at C7 creates steric hindrance, potentially affecting regioselectivity in further functionalization reactions .

Synthesis and Catalytic Strategies

Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone in tetralone chemistry, can be adapted for synthesizing 7-phenyl-1-tetralone. For example, 4-phenylbutanoic acid undergoes intramolecular cyclization using polyphosphoric acid or methanesulfonic acid to form 1-tetralone derivatives . Applying this method to a phenyl-substituted precursor could yield 7-phenyl-1-tetralone.

Reaction Scheme 1: Proposed Synthesis via Friedel-Crafts Cyclization

Transition Metal-Catalyzed Arylation

Ruthenium(II)-catalyzed arylation, as demonstrated for 8-phenyl-1-tetralone synthesis , offers a viable route. Using phenyl boronic acid esters under mild conditions could introduce the phenyl group at C7:

Reaction Conditions

-

Catalyst: RuCl(PPh)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 80°C

Lewis Acid-Mediated Cyclization

Aluminum chloride (AlCl) in carbon disulfide facilitates cyclization of γ-arylbutyryl chlorides to tetralones . For 7-phenyl-1-tetralone, 4-(4-phenylphenyl)butyryl chloride could be cyclized under similar conditions:

Procedure

-

Dissolve AlCl (66 g, 0.50 mol) in CS (600 mL).

-

Add 4-(4-phenylphenyl)butyryl chloride (0.37 mol) in CS (260 mL) at <10°C.

-

Reflux for 0.5 h, quench with HCl/ice, extract with EtO, and distill to isolate product .

Physicochemical Properties

Spectroscopic Data

While experimental data for 7-phenyl-1-tetralone is scarce, analogs provide benchmarks:

Table 2: Comparative Spectroscopic Properties

Thermal Stability

The phenyl group enhances thermal stability compared to unsubstituted tetralone. Predicted values:

Reactivity and Functionalization

Grignard Reactions

The ketone group undergoes nucleophilic addition. For example, phenylmagnesium bromide adds to 1-tetralone, forming tertiary alcohols that dehydrate to aryl-dihydronaphthalenes .

Reaction Scheme 2: Grignard Addition

Oxime Formation

Oximes of 1-tetralone derivatives aromatize upon treatment with acetic anhydride . For 7-phenyl-1-tetralone, this could yield N-(7-phenyl-1-naphthyl)acetamide, a potential auxin analog.

Applications in Pharmaceutical Chemistry

Bioactive Derivatives

Tetralones are precursors to bioactive molecules. For instance, Aristelegone A, a 4,7-dimethyl-6-methoxy-1-tetralone, exhibits medicinal properties . The phenyl group in 7-phenyl-1-tetralone may enhance lipophilicity, improving blood-brain barrier penetration.

Table 3: Potential Pharmacological Targets

| Target | Mechanism | Potential Application |

|---|---|---|

| Aromatase | Inhibition via steric hindrance | Breast cancer therapy |

| Dopamine receptors | Structural mimicry of tetralin analogs | Neurodegenerative disorders |

| COX-2 | Cyclooxygenase inhibition | Anti-inflammatory agents |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume